1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthoyl group attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 1-naphthoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
- Oxidation yields quinoline derivatives.
- Reduction yields tetrahydroquinoline derivatives.
- Substitution yields functionalized naphthoyl derivatives .
Scientific Research Applications
1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(1-Naphthoyl)indole: Similar in structure but with an indole ring instead of a tetrahydroquinoline ring.
1-(1-Naphthoyl)pyrrole: Contains a pyrrole ring instead of a tetrahydroquinoline ring.
1-(1-Naphthoyl)benzene: Features a benzene ring instead of a tetrahydroquinoline ring
Uniqueness: 1-(1-Naphthoyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline ring, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can result in variations in reactivity, stability, and biological activity .
Properties
CAS No. |
306745-50-6 |
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Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(naphthalen-1-yl)methanone |
InChI |
InChI=1S/C20H17NO/c22-20(18-12-5-9-15-7-1-3-11-17(15)18)21-14-6-10-16-8-2-4-13-19(16)21/h1-5,7-9,11-13H,6,10,14H2 |
InChI Key |
HLLUMOOPZUATEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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